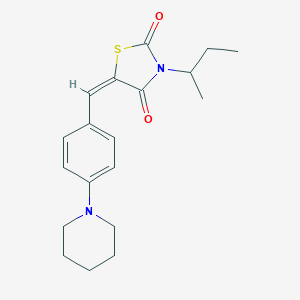![molecular formula C22H23Cl2N3O2S B306322 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306322.png)
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one, commonly known as DIBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIBO is a thiazolidinone derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of DIBO is not fully understood, but it is believed to inhibit viral replication by targeting the viral integrase enzyme. DIBO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DIBO has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. DIBO has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Avantages Et Limitations Des Expériences En Laboratoire
DIBO has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DIBO has also been shown to exhibit potent antiviral and anticancer properties, making it a valuable tool for investigating these biological processes.
One limitation of DIBO is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, DIBO has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DIBO. One area of interest is the development of DIBO analogs with improved antiviral and anticancer properties. Another area of interest is the investigation of the neuroprotective effects of DIBO and its potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of DIBO and its potential applications in various biological processes.
Méthodes De Synthèse
DIBO can be synthesized using a multistep reaction process that involves the condensation of 2-amino-4-(dimethylamino)phenol and 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with isobutylamine and thiourea to yield the final product, DIBO.
Applications De Recherche Scientifique
DIBO has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. DIBO has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines.
Propriétés
Nom du produit |
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C22H23Cl2N3O2S |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-[4-(dimethylamino)phenyl]imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-13(2)12-27-21(29)19(10-14-9-15(23)11-18(24)20(14)28)30-22(27)25-16-5-7-17(8-6-16)26(3)4/h5-11,13,28H,12H2,1-4H3/b19-10-,25-22? |
Clé InChI |
UEUVGOVWCSBCTJ-YQVZTTAKSA-N |
SMILES isomérique |
CC(C)CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=NC3=CC=C(C=C3)N(C)C |
SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Cl)SC1=NC3=CC=C(C=C3)N(C)C |
SMILES canonique |
CC(C)CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=NC3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)

![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)

![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)